molecular formula C23H21ClN4O2 B2389234 N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921834-06-2

N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2389234
CAS No.: 921834-06-2
M. Wt: 420.9
InChI Key: YKPKQKJUUKCSQM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a fused heterocyclic core with a carboxamide substituent at position 5. The structure includes a 3-chloro-4-methylphenyl group at the amide nitrogen, a phenyl group at position 2, and a propyl chain at position 6.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c1-3-11-27-13-18(22(29)25-16-10-9-15(2)20(24)12-16)21-19(14-27)23(30)28(26-21)17-7-5-4-6-8-17/h4-10,12-14H,3,11H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPKQKJUUKCSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps. The process begins with the preparation of the core pyrazolo[4,3-c]pyridine structure, followed by the introduction of the 3-chloro-4-methylphenyl and 2-phenyl-5-propyl groups. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyrazolo[4,3-c]pyridine core and the carboxamide moiety. Below is a comparative analysis based on available data:

Substituent Variations at the Amide Nitrogen

  • N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923175-15-9) The absence of a chlorine atom at the phenyl ring’s meta position reduces electronegativity and steric bulk compared to the target compound. This may decrease lipophilicity (logP) and alter binding affinity in biological targets . No melting point or solubility data are reported, but crystallographic studies (e.g., SHELX ) suggest similar packing efficiency due to the shared carboxamide group.

Substituent Variations at Position 5

  • The ethyl ester at position 7 (vs. carboxamide in the target compound) reduces stability under hydrolytic conditions, limiting its utility in aqueous environments .

Physicochemical and Crystallographic Data

Compound (CAS/ID) Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility
Target Compound C₂₃H₂₁ClN₄O₂ ~420.9* 3-chloro-4-methylphenyl, propyl Not reported Not reported
923175-15-9 C₂₃H₂₂N₄O₂ 386.45 4-methylphenyl, propyl Not reported Not reported
923233-41-4 C₁₉H₂₂N₄O₃ 354.40 2-methoxyethyl, propyl Not reported Not reported
Compound 7f C₂₄H₁₈N₄O₃ 410.43 Quinolin-3-yl, ethyl ester 248–251 Low (ester group)

*Calculated based on formula.

Research Findings and Implications

  • Crystallographic Analysis : Tools like SHELX and WinGX are critical for resolving the pyrazolo[4,3-c]pyridine core’s conformation. The propyl and chloro-methyl groups in the target compound may influence crystal packing via van der Waals interactions and halogen bonding .
  • The 3-chloro-4-methylphenyl group may improve membrane permeability over simpler aryl substituents.
  • Synthetic Challenges : The propyl chain at position 5 requires precise alkylation conditions, as seen in the synthesis of Compound 7f , where reaction times and catalysts (e.g., HCl) are tightly controlled.

Biological Activity

N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article reviews its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[4,3-c]pyridine core. Its molecular formula is C19H19ClN4OC_{19}H_{19}ClN_{4}O, with a molecular weight of 348.84 g/mol. The presence of the chloro and methyl groups on the phenyl ring suggests potential interactions with biological targets, enhancing its pharmacological profile.

PropertyValue
Molecular FormulaC19H19ClN4O
Molecular Weight348.84 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. The compound has been evaluated against various cancer cell lines. For instance:

  • MCF7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • A375 (Melanoma) : The compound demonstrated promising results in inhibiting growth with comparable IC50 values to established chemotherapeutics.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival pathways. It may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF71.88CDK inhibition
A3754.20Induction of apoptosis
HCT1160.39Aurora-A kinase inhibition

Study 1: Evaluation of Cytotoxicity

In a study conducted by Koca et al., the compound was synthesized and tested for its anticancer properties against MCF7 and SF-268 cell lines. The results indicated that the compound had a GI50 value of 3.79 µM, demonstrating its potential as a therapeutic agent in breast cancer treatment .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism through which this compound exerts its effects on cancer cells. It was found that this compound induced apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .

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